4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL
Description
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, also known as Visnagin, is an organic compound with the molecular formula C13H10O4. It is a white crystalline powder with a bitter taste and is known for its stability at room temperature. This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, acetone, and ether .
Properties
CAS No. |
112121-51-4 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-ol |
InChI |
InChI=1S/C13H12O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6,9,14H,1-2H3 |
InChI Key |
YAUZPHAFXXYSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(O1)C=C3C(=C2OC)C=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL typically involves the esterification of coumarin followed by methylation using methanol . The reaction conditions include:
Esterification: Coumarin is reacted with an appropriate esterifying agent.
Methylation: The esterified product is then methylated using methanol under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of coumarin are esterified.
Bulk Methylation: The esterified product is methylated using industrial-grade methanol.
Purification: The final product is purified through crystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, which have different chemical and physical properties .
Scientific Research Applications
Anticancer Activity
Visnagin has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits potent activity against leukemia, colon, prostate, and melanoma cell lines.
Case Studies
- A study highlighted visnagin's ability to inhibit the growth of prostate cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .
- Another investigation into chromone derivatives related to visnagin found that modifications could enhance selectivity and potency against specific cancer types, indicating a promising avenue for drug development .
Antimicrobial Activity
In addition to its anticancer properties, visnagin has demonstrated significant antimicrobial effects against various pathogens.
Antibacterial Properties
- Visnagin has been tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing considerable inhibition at low concentrations. The minimum inhibitory concentration (MIC) values suggest that visnagin could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Effects
- Studies have also reported antifungal activity against Candida albicans and Penicillium chrysogenum. The compound exhibited effective inhibition, which could be attributed to its structural characteristics that enhance interaction with microbial targets .
Synthesis and Derivative Development
The synthesis of visnagin and its derivatives has been a focal point in research aimed at enhancing its bioactivity.
Synthetic Pathways
- Various synthetic routes have been explored to modify visnagin's structure, leading to derivatives with improved pharmacological profiles. For example, reactions involving piperazine and morpholine have yielded new compounds that exhibit analgesic and anti-inflammatory activities alongside their anticancer and antimicrobial effects .
Structure-Activity Relationship
- The relationship between chemical structure and biological activity has been systematically studied, revealing that specific modifications can significantly enhance the therapeutic efficacy of visnagin derivatives. This approach is crucial for optimizing drug design and improving therapeutic outcomes .
Data Summary Table
| Application | Activity Type | Target Organisms/Cell Lines | Notable Findings |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 (breast), HCT-116 (colon) | Selective apoptosis induction |
| Antimicrobial | Antibacterial | Mycobacterium smegmatis | Significant inhibition at low MIC |
| Antifungal | Candida albicans, Penicillium chrysogenum | Effective inhibition observed | |
| Synthesis | Derivative Development | Various | Enhanced bioactivity through modifications |
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Khellin: Another furochromone derivative with similar biological activities.
Bergapten: A furanocoumarin with phototoxic properties used in phototherapy.
Uniqueness
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, a compound within the furochromone class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL typically involves the reaction of specific chromone derivatives with various reagents. For instance, chromanone derivatives can be synthesized through straightforward reactions that yield compounds with significant biological activity .
Biological Activity
The biological activity of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL has been studied in various contexts:
1. Anticancer Activity
Research indicates that furochromones exhibit potent cytotoxic effects against several cancer cell lines. For example, derivatives of furochromones have shown selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL | MCF-7 | X.X |
| Other Chromone Derivative | HCT-116 | 0.02 - 0.08 |
| Visnagin Derivative | HepG2 | X.X |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes such as cholinesterases and cyclooxygenase (COX). Inhibitory activities have been reported with IC50 values indicating moderate to strong inhibition .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | 4-Methoxy derivative | 10.4 |
| BChE | 4-Methoxy derivative | 7.7 |
| COX-2 | Furochromone derivative | Moderate |
The mechanism of action for 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biological effects including apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological efficacy of furochromones:
- Cytotoxicity Study : A recent study utilized the MTT assay to evaluate the cytotoxic effects of furochromone derivatives on cancer cell lines, demonstrating significant cell death at specific concentrations .
- Inhibition Studies : Another research focused on the dual inhibitory effects against AChE and BChE, showcasing the potential neuroprotective applications of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
